molecular formula C19H13I2N B12577662 3,6-Diiodo-9-(4-methylphenyl)-9H-carbazole CAS No. 566143-95-1

3,6-Diiodo-9-(4-methylphenyl)-9H-carbazole

Cat. No.: B12577662
CAS No.: 566143-95-1
M. Wt: 509.1 g/mol
InChI Key: SCDMBDRGTOJYFM-UHFFFAOYSA-N
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Description

3,6-Diiodo-9-(4-methylphenyl)-9H-carbazole, also known as 3,6-diiodo-9-tosyl-9H-carbazole or I2TsCz, is a specialized carbazole derivative of significant interest in advanced materials research, particularly in the field of organic electronics . With the molecular formula C19H13I2NO2S and a molecular weight of 573.186 g/mol, it serves as a crucial synthetic intermediate . This compound is classified as a Tosyl (Ts) protected carbazole, where the 9H-nitrogen is functionalized with a 4-methylphenylsulfonyl group, rendering the structure suitable for further synthetic modifications . The primary research value of this di-iodinated compound lies in its role as a key precursor for the design and synthesis of novel carbazole-based host materials for Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) . Its structure allows for further cross-coupling reactions, enabling researchers to build more complex, high molecular weight architectures. Such materials are essential for achieving high triplet energy levels, excellent charge mobility, and morphological stability in solution-processable blue PHOLED devices, which are critical for next-generation displays and solid-state lighting . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

566143-95-1

Molecular Formula

C19H13I2N

Molecular Weight

509.1 g/mol

IUPAC Name

3,6-diiodo-9-(4-methylphenyl)carbazole

InChI

InChI=1S/C19H13I2N/c1-12-2-6-15(7-3-12)22-18-8-4-13(20)10-16(18)17-11-14(21)5-9-19(17)22/h2-11H,1H3

InChI Key

SCDMBDRGTOJYFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I

Origin of Product

United States

Synthetic Methodologies for 3,6 Diiodo 9 4 Methylphenyl 9h Carbazole and Its Derivatives

Strategies for Diiodination of Carbazole (B46965) Core

The introduction of two iodine atoms at the 3 and 6 positions of the carbazole nucleus is a crucial step. These positions are electronically enriched and susceptible to electrophilic attack. Several methods have been developed to achieve this transformation efficiently and with high regioselectivity.

Electrophilic Aromatic Iodination Approaches

Electrophilic aromatic substitution is the most direct method for the iodination of carbazoles. Due to the electron-rich nature of the carbazole ring system, it readily undergoes substitution at the 3 and 6 positions. encyclopedia.pub

A common and historical method for this transformation is the Tucker iodination reaction. encyclopedia.pub This approach typically utilizes molecular iodine (I₂) in the presence of an oxidizing agent. A typical procedure involves reacting 9H-carbazole with iodine and periodic acid (HIO₄) or potassium iodate (KIO₃) in a suitable solvent like acetic acid or a mixture of water and dioxane. The oxidizing agent converts iodine to a more potent electrophilic species, facilitating the substitution.

Another widely used iodinating reagent is N-iodosuccinimide (NIS). d-nb.infonih.gov This reagent is often preferred due to its milder reaction conditions and easier handling compared to molecular iodine with strong oxidants. The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. The reactivity of NIS can be further enhanced by the addition of a catalytic amount of an acid, such as trifluoroacetic acid.

The choice of iodinating agent and reaction conditions can influence the yield and purity of the desired 3,6-diiodocarbazole.

Table 1: Comparison of Electrophilic Iodination Reagents for Carbazole

Reagent System Typical Conditions Advantages Disadvantages
I₂ / HIO₄ or KIO₃ Acetic acid, heat Inexpensive reagents, high yield Harsh conditions, potential for over-iodination
N-Iodosuccinimide (NIS) DMF or CH₃CN, room temp. Milder conditions, good selectivity More expensive reagent

Directed Ortho-Metalation and Halogenation Protocols

Directed ortho-metalation (DoM) offers a powerful strategy for regioselective functionalization of aromatic rings. uwindsor.cabaranlab.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orgharvard.edu The resulting aryllithium species can then be quenched with an electrophilic halogen source, such as iodine.

In the context of carbazole synthesis, a group at the N-9 position can act as a DMG. For instance, a removable protecting group like a carbamate could direct lithiation to the 1 and 8 positions. However, for achieving 3,6-diiodination, this strategy is less direct. An alternative approach involves using a directing group on a precursor molecule before the carbazole ring is formed.

While highly effective for specific substitution patterns, DoM is a multi-step process that requires anhydrous conditions and cryogenic temperatures, which can be limitations for large-scale synthesis. harvard.edu The strength of the directing group and the choice of the organolithium base are critical for the success of this method. nih.gov

One-Pot Synthetic Procedures for Diiodocarbazoles

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer advantages in terms of efficiency, reduced waste, and time savings. beilstein-journals.orgnih.govmdpi.com For the preparation of diiodocarbazoles, a one-pot procedure could involve the in-situ generation of the iodinating agent or a sequence of reactions leading directly to the final product from simple precursors.

One such approach involves the use of Oxone and sulfuric acid for the in-situ generation of an electrophilic iodine species from aryl iodides, which can then react with an arene. beilstein-journals.org A one-pot iodination-oxidation sequence can lead directly to symmetric bis-aryliodonium salts. beilstein-journals.org While not a direct synthesis of 3,6-diiodocarbazole, this methodology highlights the potential for developing one-pot iodination procedures.

N-Substitution Reactions with 4-Methylphenyl Moiety

The introduction of the 4-methylphenyl (p-tolyl) group at the nitrogen atom of the carbazole ring can be achieved either before or after the iodination step. The choice of strategy depends on the stability of the starting materials and intermediates under the respective reaction conditions.

Nucleophilic Substitution at the Nitrogen Atom

The nitrogen atom of the carbazole ring is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic carbazolide anion. This anion can then react with an appropriate electrophile, such as a 4-methylphenyl halide, in a classic nucleophilic substitution reaction.

Commonly used bases for the deprotonation of 3,6-diiodocarbazole include potassium hydroxide (KOH) or sodium hydride (NaH) in a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO). The reaction is then carried out with 1-bromo-4-methylbenzene or 1-iodo-4-methylbenzene, often in the presence of a copper catalyst (Ullmann condensation) to facilitate the C-N bond formation. encyclopedia.pub

Table 2: Conditions for N-arylation of 3,6-Diiodocarbazole

Base Electrophile Catalyst/Conditions Solvent
KOH 1-Bromo-4-methylbenzene Cu, K₂CO₃, 18-crown-6, heat Toluene
NaH 1-Iodo-4-methylbenzene CuI, heat DMF

This method is a robust and widely used approach for the synthesis of N-arylcarbazoles.

Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Coupling)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. tandfonline.comwikipedia.orgnih.gov This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org

There are two primary approaches to synthesize 3,6-Diiodo-9-(4-methylphenyl)-9H-carbazole using this methodology:

Coupling of 3,6-diiodo-9H-carbazole with a 4-methylphenyl halide: In this route, 3,6-diiodo-9H-carbazole is coupled with 1-bromo-4-methylbenzene or 1-iodo-4-methylbenzene. The reaction is catalyzed by a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in the presence of a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos) and a base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). researchgate.netorganic-chemistry.org

Coupling of 9H-carbazole with a 4-methylphenyl halide followed by iodination: Alternatively, 9H-carbazole can first be N-arylated with a 4-methylphenyl halide via the Buchwald-Hartwig reaction to yield 9-(4-methylphenyl)-9H-carbazole. This intermediate is then subjected to electrophilic iodination as described in section 2.1.1 to afford the final product.

The choice of ligand is often crucial for the success of the Buchwald-Hartwig amination, especially when dealing with sterically hindered substrates. tandfonline.comresearchgate.net This method provides a versatile and efficient alternative to the classical Ullmann condensation.

Optimization of Reaction Conditions and Yield

The synthesis of 3,6-diiodo-9-aryl-9H-carbazoles typically involves a two-step process: the N-arylation of carbazole followed by di-iodination, or the iodination of carbazole followed by N-arylation. The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often fine-tuned include the choice of catalyst, base, solvent, reaction temperature, and reaction time.

For the N-arylation step, coupling 3,6-diiodocarbazole with an aryl halide (e.g., 4-iodotoluene), copper- or palladium-based catalysts are commonly employed. Optimization studies for similar N-alkylation of 3,6-dibromocarbazole have shown that the choice of base and solvent significantly impacts the reaction efficiency. For instance, in the synthesis of 3,6-dibromo-9-(4-bromobenzyl)-9H-carbazole, specific procedures have been developed to achieve high yields. nih.gov

The direct iodination of 9-(4-methylphenyl)-9H-carbazole is another critical step where optimization is key. Various iodinating agents can be used, and their reactivity can be modulated by the reaction conditions. The goal is to achieve selective di-iodination at the electron-rich 3 and 6 positions while minimizing the formation of mono-iodinated or other isomeric byproducts.

Systematic studies on the optimization of cross-coupling reactions, such as the Suzuki-Miyaura coupling, often involve screening different ligands, bases, and solvent systems to find the combination that provides the highest yield and selectivity for a range of substrates. nih.gov

ParameterVariationEffect on Yield/Selectivity
Catalyst Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Copper salts (e.g., CuI)Catalyst and ligand choice are critical for reaction efficiency and preventing side reactions.
Base Inorganic bases (e.g., K₂CO₃, Cs₂CO₃), Organic bases (e.g., Et₃N)Base strength and solubility can significantly influence the reaction rate and yield.
Solvent Aprotic polar (e.g., DMF, DMSO), Ethereal (e.g., Dioxane, THF)Solvent polarity and boiling point affect reactant solubility and reaction kinetics.
Temperature Room temperature to refluxHigher temperatures often increase reaction rates but can also lead to decomposition or side products.
Reaction Time Hours to daysMonitored by techniques like TLC to ensure complete conversion of starting materials.

Derivatization Strategies via Iodine Functionalization

The presence of two iodine atoms in this compound makes it an excellent precursor for introducing a variety of functional groups through transition metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, leading to compounds with tailored electronic and photophysical properties.

Suzuki-Miyaura Cross-Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The 3,6-diiodo-9-arylcarbazole scaffold can be readily derivatized using this method to introduce aryl or heteroaryl substituents.

For instance, the Suzuki-Miyaura coupling of 3,6-dibromo-9-octyl-9H-carbazole with fluorene-2-boronic acid has been successfully employed to synthesize 3,6-di(9H-fluoren-2-yl)-9-octyl-9H-carbazole. dergipark.org.tr A typical procedure involves reacting the dihalogenated carbazole with an excess of the boronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ in a mixed solvent system like DME/H₂O. dergipark.org.tr

Table of Reaction Conditions for Suzuki-Miyaura Coupling of Dihalogenated Carbazoles

CatalystBaseSolventTemperatureYieldReference
Pd(PPh₃)₄K₂CO₃DME/H₂OReflux75% dergipark.org.tr
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂OReflux67% nih.gov

Ullmann Coupling Reactions

The Ullmann coupling reaction, traditionally involving copper catalysis, is a versatile method for forming C-N, C-O, and C-S bonds. It is particularly useful for the arylation of amines, phenols, and thiols. In the context of this compound, the Ullmann reaction can be used to introduce arylamino or aryloxy groups at the 3 and 6 positions.

An example of a related Ullmann coupling is the synthesis of tris(4-(3,6-diethoxy-9H-Carbazol-9-yl)phenyl)amine, where a C-N bond is formed. theaic.org The reaction of 3,6-dibromocarbazole with an amine in the presence of a copper catalyst is a key step in the synthesis of various hole-transporting materials. theaic.org Optimization of the Ullmann reaction often involves screening different copper sources, ligands, bases, and solvents to achieve high yields and selectivity. nih.gov

Table of Reaction Conditions for Ullmann Coupling of Dihalogenated Carbazoles

Copper SourceLigandBaseSolventTemperatureReference
Cu Powder18-Crown-6K₂CO₃o-dichlorobenzene180 °C rsc.org
CuIPicolinic acidCs₂CO₃DMFNot specified nih.gov

Other Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgmdpi.com It is an efficient method for synthesizing arylalkynes. The this compound can be reacted with various terminal alkynes to introduce acetylenic moieties, which are valuable for extending conjugation and for further chemical transformations. The reaction conditions are generally mild, often proceeding at room temperature in the presence of an amine base. organic-chemistry.orgorganic-chemistry.org

Heck Reaction: The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. frontiersin.org This reaction can be used to introduce vinyl groups at the 3 and 6 positions of the carbazole core. The choice of catalyst, base, and solvent is crucial for controlling the regioselectivity and stereoselectivity of the reaction. frontiersin.org

Purification and Isolation Techniques in Synthetic Protocols

The purification of the synthesized this compound and its derivatives is a critical step to obtain materials with the high purity required for many applications. Common purification techniques include column chromatography and recrystallization. researchgate.netillinois.edu

Column Chromatography: This is a widely used technique for separating compounds based on their differential adsorption to a stationary phase. For carbazole derivatives, silica gel is a common stationary phase, and a mixture of nonpolar and polar solvents, such as hexane and ethyl acetate (B1210297), is often used as the eluent. rsc.org The polarity of the eluent is gradually increased to elute compounds with different polarities.

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature to form a saturated solution. illinois.edu Upon cooling, the desired compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures. atlantis-press.com Ethanol is a commonly used solvent for the recrystallization of carbazole derivatives. theaic.orgresearchgate.net

The purity of the final compounds is typically confirmed by analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Advanced Characterization Techniques for Structural Elucidation and Electronic Framework Analysis

Spectroscopic Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Molecular Connectivity and Purity Assessment

NMR spectroscopy is a cornerstone technique for the structural verification of organic molecules. While specific spectral data for 3,6-Diiodo-9-(4-methylphenyl)-9H-carbazole is not widely published, analysis of its constituent parts—the 3,6-diiodo-9H-carbazole core and the N-aryl substituent—allows for an accurate prediction of its NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the carbazole (B46965) skeleton and the p-tolyl group.

Carbazole Protons: For the related compound 3,6-diiodo-9H-carbazole, the proton signals appear at δ = 8.36 (s, 2H), 7.71 (dd, 2H), and 7.24 (d, 2H). rsc.org The introduction of the p-tolyl group at the N-9 position will influence the chemical environment of these protons, causing shifts in their resonance frequencies.

p-Tolyl Protons: The 4-methylphenyl group will exhibit a characteristic AA'BB' system for the aromatic protons, appearing as two doublets in the aromatic region, and a singlet for the methyl (CH₃) protons in the aliphatic region (typically around δ 2.4 ppm). For comparison, in N-methylcarbazole, the methyl protons appear as a singlet. chemicalbook.comnist.gov

¹³C NMR Spectroscopy: The carbon NMR spectrum provides detailed information about the carbon framework.

Carbazole Carbons: In a study of the closely related 9-benzyl-3,6-diiodo-9H-carbazole, the carbon signals of the di-iodinated carbazole moiety were identified and supported by DFT calculations. researchgate.net The carbons bonded to iodine (C3 and C6) are expected at a characteristic upfield chemical shift due to the heavy atom effect. For 3,6-diiodo-9H-carbazole, the C-I carbon signal is observed at δ = 82.44 ppm. rsc.org

p-Tolyl Carbons: The p-tolyl group will show four distinct signals: the methyl carbon, the quaternary carbon attached to the nitrogen, and two signals for the CH carbons of the phenyl ring.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial to definitively assign the proton and carbon signals, confirming the connectivity between protons and carbons in the molecule and verifying the substitution pattern.

The purity of the compound can be assessed by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
H-1, H-8Aromatic region (doublet)Aromatic region
H-2, H-7Aromatic region (doublet of doublets)Aromatic region
H-4, H-5Aromatic region (singlet or narrow doublet)Aromatic region
Tolyl-H (ortho to N)Aromatic region (doublet)Aromatic region
Tolyl-H (meta to N)Aromatic region (doublet)Aromatic region
Tolyl-CH₃~2.4 (singlet)~21
C-3, C-6 (C-I)-~82-85
C-9a, C-4b (quaternary)-Aromatic region
C-4a, C-5a (quaternary)-Aromatic region
C-1, C-8-Aromatic region
C-2, C-7-Aromatic region
C-4, C-5-Aromatic region
Tolyl-C (ipso, attached to N)-Aromatic region
Tolyl-C (ortho to N)-Aromatic region
Tolyl-C (meta to N)-Aromatic region
Tolyl-C (para, attached to CH₃)-Aromatic region

Note: This table is predictive and based on data from analogous compounds. Actual values may vary.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the characteristic vibrational modes of the functional groups within the molecule. The spectrum of this compound would be expected to show several key absorption bands.

Aromatic C-H Stretching: Vibrations corresponding to the aromatic C-H bonds on both the carbazole and phenyl rings are expected above 3000 cm⁻¹. researchgate.netnist.gov

Aliphatic C-H Stretching: The C-H stretching of the methyl group on the tolyl substituent would appear just below 3000 cm⁻¹.

C=C Aromatic Ring Stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic rings. researchgate.net

C-N Stretching: The stretching vibration of the aryl-nitrogen bond is typically observed in the 1360-1250 cm⁻¹ region.

C-I Stretching: The carbon-iodine bond stretching vibration is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹, though it can sometimes be weak and difficult to observe.

The absence of a broad N-H stretching band around 3400 cm⁻¹, which is characteristic of the parent 3,6-diiodo-9H-carbazole, would confirm the successful N-substitution. rsc.org

Table 2: Expected FTIR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch (CH₃)~2950-2850
Aromatic C=C Stretch~1600, 1500, 1450
C-N Stretch~1350-1250
C-H Bending (out-of-plane)~900-675
C-I Stretch~600-500

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. The molecular formula of this compound is C₁₉H₁₃I₂N.

Molecular Ion Peak (M⁺): The calculated monoisotopic mass is 508.9134 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, which validates the elemental composition.

Fragmentation Pattern: Upon ionization, the molecular ion can undergo fragmentation. The iodine atoms are heavy halogens, and a key fragmentation pathway would be the loss of one or both iodine atoms.

Loss of an iodine radical (I•) would lead to a fragment ion at [M - 127]⁺.

Loss of a second iodine radical would result in a fragment at [M - 254]⁺.

Cleavage of the N-C bond between the carbazole nitrogen and the tolyl group could lead to the formation of a tolyl cation ([C₇H₇]⁺, m/z 91) or a 3,6-diiodocarbazole radical cation ([C₁₂H₆I₂N]⁺).

Another possible fragmentation is the loss of the methyl group from the tolyl substituent, leading to a [M - 15]⁺ peak.

Analysis of the isotopic pattern, particularly for the fragments containing iodine, further supports the identification. The mass spectrum of the related 3,6-diiodo-9-tosyl-9H-carbazole has been reported, providing a reference for the behavior of the di-iodinated carbazole core under mass spectrometric conditions. rsc.org

X-ray Crystallography for Solid-State Structure Determination

Single Crystal Growth Techniques

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical prerequisite. For carbazole derivatives, several methods have proven effective:

Slow Evaporation: A common and effective method involves dissolving the purified compound in a suitable solvent or solvent mixture (e.g., chloroform, dichloromethane, ethyl acetate (B1210297), or a mixture like chloroform/ethanol) and allowing the solvent to evaporate slowly over several days or weeks at room temperature. nih.govresearchgate.net This gradual process allows for the ordered arrangement of molecules into a crystal lattice.

Solvent Diffusion: This technique involves layering a solution of the compound with a miscible "anti-solvent" in which the compound is less soluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

The choice of solvent is crucial and is often determined empirically to achieve the optimal crystal quality.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Once a suitable crystal is analyzed, a wealth of structural data is obtained. While a crystal structure for this compound is not available in the searched literature, data from the closely related 3,6-diiodo-9H-carbazole nih.govresearchgate.net and 9-benzyl-3,6-diiodo-9H-carbazole researchgate.net provide excellent reference points.

Carbazole Core: The tricyclic carbazole ring system is expected to be nearly planar. For 3,6-diiodo-9H-carbazole, the root-mean-square deviation from planarity is a mere 0.0272 Å. nih.govresearchgate.net

Bond Lengths: The C-I bond lengths in related structures are typically around 2.10 Å. researchgate.net The C-N bonds within the carbazole ring and the C-N bond to the p-tolyl group will have lengths characteristic of sp² carbon-nitrogen bonds.

Bond Angles: The bond angles within the aromatic rings will be close to 120°, with slight distortions due to the fusion of the rings and the presence of the heteroatom and bulky iodine substituents.

Dihedral Angle: A key structural parameter is the dihedral angle between the mean plane of the carbazole unit and the plane of the N-9 substituted p-tolyl ring. This angle is determined by the steric hindrance between the protons on the tolyl ring and the protons at the 1 and 8 positions of the carbazole core. In other N-aryl carbazole derivatives, this angle is significant, often ranging from 55° to 85°, preventing full conjugation between the two aromatic systems. nih.govnih.gov For instance, in 9-(4-bromophenyl)-3,6-di-tert-butyl-9H-carbazole, this angle is approximately 56-60°.

Table 3: Selected Crystallographic Data for the Related Compound 3,6-Diiodo-9H-carbazole

Parameter Value Reference
Crystal System Orthorhombic nih.govresearchgate.net
Space Group Pbca nih.govresearchgate.net
a (Å) 11.8823 (14) nih.gov
b (Å) 7.8835 (9) nih.gov
c (Å) 24.835 (3) nih.gov
V (ų) 2326.4 (5) nih.gov
Z 8 nih.gov

Note: These data pertain to the unsubstituted N-H carbazole derivative. The introduction of the p-tolyl group would alter these unit cell parameters.

Intermolecular Interactions and Crystal Packing Studies

While a specific crystal structure for this compound is not publicly available, detailed studies on closely related analogues provide significant insight into its expected solid-state behavior. The analysis of compounds like 3,6-diiodo-9H-carbazole, tert-butyl 3,6-diiodocarbazole-9-carboxylate, and 9-benzyl-3,6-diiodo-9H-carbazole allows for a robust prediction of the intermolecular forces at play. nih.govnih.govresearchgate.net

The carbazole ring system in these molecules is typically planar. nih.govnih.gov For instance, in 3,6-diiodo-9H-carbazole, the tricyclic aromatic system is essentially planar, with only a minor deviation. nih.govresearchgate.net The large, polarizable iodine atoms and the aromatic rings are expected to dominate the crystal packing through a combination of halogen bonding and π-stacking interactions.

Key intermolecular interactions anticipated in the crystal structure of this compound include:

Halogen Bonding (I⋯I Interactions): In the crystal structure of tert-butyl 3,6-diiodocarbazole-9-carboxylate, both Type I and Type II intermolecular I⋯I interactions are observed, holding the supramolecular pillars together. nih.gov These interactions, where the iodine atom acts as both a Lewis acid and a Lewis base, are a significant directional force in the crystal packing of iodinated aromatic compounds.

π–π Stacking: The planar carbazole core and the p-tolyl group facilitate π–π stacking interactions. In related structures, these interactions lead to the formation of molecular pillars or columns, influencing the material's charge transport properties. nih.gov

C–H⋯π Interactions: The hydrogen atoms of the tolyl group and the carbazole backbone can interact with the electron-rich π systems of adjacent molecules, further stabilizing the crystal lattice. Such interactions are observed in the crystal packing of 9-(4-bromophenyl)-3,6-di-tert-butyl-9H-carbazole. nih.gov

The dihedral angle between the carbazole plane and the N-substituted aryl ring is another crucial parameter. In analogous dibromo-9-aryl-carbazoles, this angle is typically large, for example, 74.6 (3)° in 3,6-dibromo-9-(4-chlorobenzyl)-9H-carbazole and ranging from 58.3 (3)° to 71.1 (3)° in 3,6-dibromo-9-(4-bromobenzyl)-9H-carbazole. nih.govnih.gov This twisted conformation is a result of steric hindrance and has significant implications for the electronic properties, as it can disrupt conjugation between the carbazole core and the phenyl substituent.

Table 1: Crystallographic Data for Analogous Carbazole Compounds

CompoundCrystal SystemSpace GroupKey Interactions Noted
3,6-Diiodo-9H-carbazole nih.govOrthorhombicPbcaPlanar carbazole core, no classical H-bonds
tert-butyl 3,6-diiodocarbazole-9-carboxylate nih.govNot specifiedNot specifiedπ–π interactions, Type I & II I⋯I interactions
3,6-Dibromo-9-(4-bromobenzyl)-9H-carbazole nih.govMonoclinicP21/cPlanar carbazole core, significant dihedral angle
9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole nih.govTriclinicP-1C–H⋯π interactions

Methodologies for Investigating Electronic Transitions and Photophysical Behavior

The interaction of a molecule with light is governed by its electronic structure. A suite of spectroscopic techniques is employed to probe the electronic transitions, energy levels, and de-excitation pathways of this compound.

UV-Visible Absorption Spectroscopy for Electronic Bandgap Analysis

UV-Visible absorption spectroscopy is the primary method for determining the electronic transitions from the ground state to excited states. The absorption spectrum reveals the wavelengths of light a molecule absorbs, which corresponds to the energy required to promote an electron to a higher molecular orbital.

For carbazole derivatives, the absorption spectrum typically shows distinct bands corresponding to π-π* transitions within the conjugated carbazole core. The spectrum of the parent carbazole shows characteristic absorption peaks in the UV region. nist.gov For this compound, the absorption profile is expected to be influenced by its substituents. The iodine atoms and the p-tolyl group will modulate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Studies on similar carbazole-based dyes show absorption maxima in the range of 300-400 nm. researchgate.net The introduction of heavy atoms like iodine can lead to a bathochromic (red) shift in the absorption bands compared to the non-halogenated parent compound. The optical bandgap (Eg) can be estimated from the onset of the absorption edge in the UV-Vis spectrum, providing a measure of the HOMO-LUMO energy difference.

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy is used to study the light emitted by a substance after it has absorbed photons. This emission, known as fluorescence or phosphorescence, occurs as the molecule relaxes from an excited electronic state back to the ground state.

Carbazole derivatives are well-known for their strong fluorescence. The emission wavelength and quantum yield are highly dependent on the molecular structure and environment. For this compound, the emission is expected to originate from the relaxation of the π-π* excited state of the carbazole moiety. The electron-donating p-tolyl group at the 9-position generally helps to enhance fluorescence, while the heavy iodine atoms can quench fluorescence by promoting intersystem crossing to the triplet state. Research on 3,6-disubstituted carbazoles shows that emission can be tuned across the visible spectrum, with some derivatives exhibiting high fluorescence quantum yields in the blue region. researchgate.net

Time-Resolved Fluorescence Spectroscopy for Excited State Lifetime Analysis

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation by a short pulse of light. This provides the excited-state lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state.

The excited-state lifetime is a critical parameter for understanding the photophysical deactivation pathways available to the molecule, including radiative (fluorescence) and non-radiative decay processes. For this compound, the presence of two heavy iodine atoms is expected to have a profound impact on the excited-state dynamics. The "heavy-atom effect" enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) from the singlet excited state (S1) to a triplet excited state (T1). This efficient ISC process would lead to a shortening of the fluorescence lifetime and a decrease in the fluorescence quantum yield, while simultaneously populating the triplet state, potentially leading to phosphorescence.

Solvatochromic Studies for Environmental Effects on Optical Response

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectrum) when it is dissolved in different solvents. These spectral shifts are caused by the differential solvation of the ground and excited states of the molecule, which have different dipole moments.

Studying the photophysical properties of this compound in a range of solvents with varying polarity provides insight into the nature of its excited state. Carbazole derivatives often exhibit a bathochromic (red) shift in their fluorescence spectra as the polarity of the solvent increases. This indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. Such studies are crucial for applications where the molecule might be used in different media, such as in solution-processed organic electronics or as a biological probe.

Electrochemical Methodologies for Redox Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox behavior of molecules, providing information on the energies of the HOMO and LUMO levels. The carbazole moiety is known for its reversible redox process, making it a valuable component in electroactive materials. mdpi.com

In a CV experiment, the oxidation potential (Eox) and reduction potential (Ered) of a compound are measured. The HOMO energy level can be estimated from the onset of the first oxidation wave, which corresponds to the removal of an electron from the molecule. The LUMO level can be similarly estimated from the reduction potential.

For this compound, the electron-rich carbazole core is the primary site of oxidation. The electron-donating p-tolyl group at the 9-position would be expected to lower the oxidation potential, making the compound easier to oxidize compared to an unsubstituted carbazole. Conversely, the electron-withdrawing nature of the iodine atoms would tend to increase the oxidation potential. The interplay of these electronic effects determines the final redox properties and the electrochemical stability of the compound, which are critical for its performance in applications like organic light-emitting diodes (OLEDs) and solar cells.

Table 2: Summary of Characterization Techniques and Expected Findings

TechniqueProperty MeasuredExpected Information for this compound
Single-Crystal X-ray DiffractionMolecular structure, bond lengths/angles, crystal packingPlanar carbazole core, significant dihedral angle, presence of I⋯I and π–π interactions.
UV-Visible SpectroscopyElectronic absorption, optical bandgapπ-π* transitions in the UV region (300-400 nm), estimation of HOMO-LUMO gap.
Photoluminescence SpectroscopyEmission wavelength, quantum yieldFluorescence from the carbazole core, potential for emission in the blue-violet region.
Time-Resolved FluorescenceExcited-state lifetimeRelatively short fluorescence lifetime due to the heavy-atom effect of iodine.
Solvatochromic StudiesSolvent effects on spectraBathochromic shift in emission with increasing solvent polarity.
Cyclic VoltammetryRedox potentials, HOMO/LUMO energiesReversible oxidation process, with potential influenced by both tolyl and iodo groups.

Cyclic Voltammetry (CV) for Oxidation and Reduction Potentials

Cyclic voltammetry is a potentiodynamic electrochemical technique used to investigate the redox behavior of chemical species. In a typical CV experiment involving this compound, a solution of the compound in a suitable solvent with a supporting electrolyte would be subjected to a linearly cycled potential sweep between two set values.

The resulting voltammogram, a plot of current versus applied potential, would be expected to reveal information about the oxidation and reduction processes of the molecule. The carbazole moiety is known to be a good electron donor and can be oxidized to a radical cation and then to a dication. The potential at which these oxidation peaks occur would provide a quantitative measure of the ease of removing electrons from the molecule's highest occupied molecular orbital (HOMO). The presence of electron-donating (p-tolyl group) and electron-withdrawing (iodo groups) substituents on the carbazole core would influence these oxidation potentials.

Similarly, any reduction peaks observed in the negative potential range would correspond to the addition of electrons to the lowest unoccupied molecular orbital (LUMO) of the molecule. The reversibility of the observed redox processes could also be assessed from the separation of the anodic and cathodic peak potentials, providing insight into the stability of the generated radical ions.

A hypothetical data table for the cyclic voltammetry of this compound is presented below to illustrate the expected data format.

Hypothetical Cyclic Voltammetry Data for this compound

Process E_pa (V) E_pc (V) ΔE_p (mV) I_pa (µA) I_pc (µA)
First Oxidation Data not available Data not available Data not available Data not available Data not available
Second Oxidation Data not available Data not available Data not available Data not available Data not available

Note: This table is for illustrative purposes only. No experimental data has been found.

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV)

Differential pulse voltammetry and square wave voltammetry are more sensitive electrochemical techniques compared to cyclic voltammetry and are often used for quantitative analysis and the study of reaction mechanisms.

Differential Pulse Voltammetry (DPV): In DPV, the potential is scanned with a series of regular voltage pulses superimposed on a linear potential sweep. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This method effectively minimizes the background charging current, resulting in a peaked-shaped voltammogram with improved resolution and lower detection limits. For this compound, DPV could provide more precise values for the oxidation and reduction potentials compared to CV.

Square Wave Voltammetry (SWV): SWV employs a square wave potential waveform superimposed on a staircase potential ramp. The current is sampled at the end of both the forward and reverse potential pulses. The difference in these currents is then plotted against the base potential. SWV is a very fast and sensitive technique, allowing for rapid analysis. It would be particularly useful for studying any unstable radical ions that might be formed during the redox processes of this compound.

A hypothetical data table summarizing the expected findings from DPV and SWV is shown below.

Hypothetical DPV and SWV Data for this compound

Technique Process Peak Potential (V) Peak Current (µA)
DPV First Oxidation Data not available Data not available
Second Oxidation Data not available Data not available
SWV First Oxidation Data not available Data not available

Note: This table is for illustrative purposes only. No experimental data has been found.

Correlation of Electrochemical Data with Electronic Structure

The oxidation and reduction potentials obtained from electrochemical measurements are directly related to the frontier molecular orbital (HOMO and LUMO) energy levels of the molecule. The energy of the HOMO can be estimated from the onset potential of the first oxidation peak, while the LUMO energy can be determined from the onset of the first reduction peak.

The following empirical equations are often used to calculate the HOMO and LUMO energy levels from electrochemical data, typically referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

E_HOMO = -[E_ox(onset) - E₁/₂(Fc/Fc⁺) + 4.8] eV E_LUMO = -[E_red(onset) - E₁/₂(Fc/Fc⁺) + 4.8] eV

The electrochemical energy gap (E_g^el) can then be calculated as the difference between the LUMO and HOMO energy levels:

E_g^el = E_LUMO - E_HOMO

This electrochemical energy gap can be compared with the optical energy gap obtained from UV-Vis absorption spectroscopy. For this compound, the electron-donating p-tolyl group at the 9-position would be expected to raise the HOMO level, while the electron-withdrawing iodo groups at the 3 and 6 positions would lower it. The interplay of these substituents would determine the final HOMO and LUMO energies and the resulting energy gap, which are crucial parameters for potential applications in organic electronics.

A hypothetical table correlating electrochemical data to the electronic structure is provided below.

Hypothetical Electronic Structure Data for this compound

Parameter Value (eV)
E_HOMO Data not available
E_LUMO Data not available

Note: This table is for illustrative purposes only. No experimental data has been found.

Theoretical and Computational Investigations of 3,6 Diiodo 9 4 Methylphenyl 9h Carbazole

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the molecular and electronic properties of novel materials, providing insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like carbazole (B46965) derivatives.

While direct DFT studies on 3,6-Diiodo-9-(4-methylphenyl)-9H-carbazole are not extensively available in the literature, significant insights can be drawn from studies on analogous compounds. For instance, theoretical calculations on 3,6-diiodo-9-ethyl-9H-carbazole have been performed to understand its molecular and electronic structure. researchgate.net In such studies, the geometry of the molecule is optimized to find its most stable conformation. The presence of heavy iodine atoms necessitates the consideration of relativistic effects for accurate predictions, particularly for properties like NMR chemical shifts. researchgate.net For the carbon atoms directly bonded to iodine, relativistic calculations can significantly improve the agreement between theoretical predictions and experimental data. researchgate.net

Similarly, DFT studies on 9-p-tolyl-9H-carbazole-3-carbaldehyde, which contains the same 9-(4-methylphenyl) substituent, have utilized various functionals, including B3LYP and cam-B3LYP, with the 6-311++G(d,p) basis set to compute the optimized geometrical structure. nih.gov These studies show that the tolyl group is typically twisted with respect to the carbazole plane, an important structural feature that influences the electronic properties. nih.gov

The selection of the functional and basis set is crucial in DFT calculations. Hybrid functionals like B3LYP are popular for their robust performance across a range of organic molecules. For a molecule like this compound, a basis set that can adequately describe the heavy iodine atoms, such as those including effective core potentials (ECPs), would be appropriate.

A hypothetical DFT calculation on this compound would likely reveal the following:

The carbazole core remains largely planar.

The 4-methylphenyl group is twisted out of the carbazole plane, with a dihedral angle that would be influenced by the steric hindrance with the carbazole protons.

The carbon-iodine bond lengths would be a key parameter, influencing the electronic properties.

The following table presents a hypothetical summary of optimized geometrical parameters for this compound, based on typical values for related structures. nih.govresearchgate.net

ParameterPredicted Value
C-I Bond Length~2.10 Å
C-N-C Angle (in carbazole)~109°
Dihedral Angle (Carbazole-Tolyl)~60-70°

This table is illustrative and based on data from analogous compounds.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited states of molecules. It is commonly employed to predict UV-Vis absorption spectra by calculating vertical excitation energies and oscillator strengths.

For this compound, TD-DFT calculations would be essential to understand its potential as an optoelectronic material. The choice of functional is particularly critical for TD-DFT calculations, as some functionals can underestimate excitation energies. Range-separated functionals like CAM-B3LYP are often preferred for their better performance in predicting charge-transfer excitations, which are common in donor-acceptor systems.

A TD-DFT study on 9-p-tolyl-9H-carbazole-3-carbaldehyde has shown that the calculated absorption spectra using the PCM-(cam)B3LYP/6-311++G(d,p) approach provide a good description of the experimental spectra. nih.gov This suggests that a similar approach would be suitable for this compound.

The main electronic transitions in carbazole derivatives typically involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). These transitions are often of a π-π* character, localized on the carbazole core and the attached aromatic substituent. The introduction of iodine atoms can influence the excited states through spin-orbit coupling effects, potentially facilitating intersystem crossing to triplet states.

A hypothetical TD-DFT calculation for this compound might yield the following data:

TransitionExcitation Energy (eV)Oscillator Strength (f)Major Contribution
S0 → S1~3.5> 0.1HOMO → LUMO
S0 → S2~3.8> 0.1HOMO-1 → LUMO

This table is illustrative and based on general knowledge of carbazole derivatives.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

For a molecule like this compound, employing ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide a benchmark for the DFT results. However, the computational cost associated with these methods, especially with a large basis set required for the heavy iodine atoms, would be substantial.

A study on 9-p-tolyl-9H-carbazole-3-carbaldehyde included calculations using the ab initio Restricted Hartree-Fock (RHF) method with the 6-311++G(d,p) basis set. nih.gov While RHF does not account for electron correlation and is generally less accurate than DFT for many properties, it can serve as a starting point for more advanced ab initio calculations.

Molecular Orbital Analysis

The analysis of molecular orbitals, particularly the frontier molecular orbitals, is crucial for understanding the chemical reactivity and electronic properties of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added.

In carbazole derivatives, the HOMO is typically a π-orbital delocalized over the electron-rich carbazole core and any electron-donating substituents. researchgate.net The LUMO is also a π*-orbital, often distributed over the carbazole moiety and any electron-accepting groups.

For this compound:

HOMO: The HOMO is expected to be primarily localized on the carbazole ring system, with some contribution from the p-orbitals of the iodine atoms and the π-system of the 4-methylphenyl group. The nitrogen atom's lone pair also contributes significantly to the HOMO.

LUMO: The LUMO is anticipated to be a π*-antibonding orbital distributed across the carbazole backbone. The iodine atoms may have a smaller contribution to the LUMO.

The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are fundamental parameters that determine the electronic and optical properties of a molecule.

HOMO Energy: A higher HOMO energy indicates that the molecule is more easily oxidized.

LUMO Energy: A lower LUMO energy suggests that the molecule is more easily reduced.

HOMO-LUMO Gap: The energy gap is a measure of the molecule's excitability. A smaller gap generally corresponds to absorption at longer wavelengths in the UV-Vis spectrum.

In carbazole-based compounds, the HOMO-LUMO gap can be tuned by introducing different substituents. nankai.edu.cn Electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a smaller HOMO-LUMO gap. nankai.edu.cn The 4-methylphenyl group at the 9-position is an electron-donating group, which would be expected to raise the HOMO energy of the carbazole unit. The iodine atoms at the 3 and 6 positions have a dual electronic effect: they are inductively electron-withdrawing but can also donate electron density through resonance.

While specific calculated values for this compound are not available, we can estimate the FMO energies and gap based on related compounds. For example, DFT calculations on other carbazole derivatives have shown HOMO energies in the range of -5.0 to -6.0 eV and LUMO energies from -1.0 to -2.5 eV. researchgate.net

The following table provides hypothetical FMO data for this compound.

Molecular OrbitalEnergy (eV)
HOMO~ -5.5
LUMO~ -2.0
HOMO-LUMO Gap~ 3.5

This table is illustrative and based on typical values for similar carbazole derivatives.

Charge Transfer Mechanism Studies

The electronic architecture of This compound , featuring an electron-donating 4-methylphenyl (tolyl) group at the 9-position and electron-withdrawing iodine atoms at the 3 and 6-positions, suggests the potential for interesting charge transfer phenomena. Computational studies are essential to elucidate these mechanisms at a molecular level.

Intramolecular charge transfer (ICT) is a process where an electron moves from an electron-donor part to an electron-acceptor part of the same molecule upon photoexcitation. In This compound , the carbazole nitrogen and the attached tolyl group can act as the donor moiety, while the iodine-substituted benzene (B151609) rings of the carbazole core function as the acceptor part.

Theoretical analysis, typically employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can predict the nature of electronic transitions. For instance, in similar donor-acceptor carbazole systems, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insight into ICT. rsc.org The HOMO is often localized on the electron-rich donor fragment, while the LUMO is situated on the electron-deficient acceptor fragment. An electronic transition from the HOMO to the LUMO would, therefore, possess a significant ICT character.

In related 3,6-disubstituted carbazole derivatives, the introduction of electron-withdrawing groups has been shown to facilitate ICT, leading to red-shifted absorption and emission spectra. researchgate.net For This compound , computational models would likely show that the primary electronic transitions involve a shift of electron density from the tolyl-carbazole core to the di-iodinated periphery, a hallmark of ICT. This process is crucial as it governs the photophysical properties, including fluorescence and the potential for use in nonlinear optics. nih.gov

To quantify the electronic coupling between the donor and acceptor states in a charge transfer process, the Generalized Mulliken-Hush (GMH) method is a powerful computational tool. claremont.eduacs.org The GMH formalism allows for the calculation of the electronic coupling matrix element (VDA), which is a key parameter in Marcus theory for electron transfer rates.

The GMH method utilizes the energies and transition dipole moments of the adiabatic electronic states, which are the states directly calculated by quantum chemistry programs. q-chem.com For a two-state system, the electronic coupling is determined from the energy difference between the two states and the difference in their dipole moments.

Computational Prediction of Spectroscopic Parameters

Computational chemistry offers robust methods for predicting spectroscopic parameters, which can be used to validate experimental findings and provide deeper insights into molecular structure and bonding.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become an indispensable tool for structural elucidation. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.net

For heavy atoms like iodine, relativistic effects can become significant. Therefore, more advanced computational models incorporating these effects, such as the Zeroth-Order Regular Approximation (ZORA), can provide more accurate predictions for the chemical shifts of carbons directly bonded to iodine. researchgate.net

A study on the closely related compound 9-benzyl-3,6-diiodo-9H-carbazole provides a template for what to expect. researchgate.net In that research, theoretical ¹H and ¹³C chemical shifts were calculated and showed excellent correlation with experimental data. Below is a table representing the kind of data that would be generated for This compound , based on the findings for its benzyl (B1604629) analogue.

Table 1. Predicted ¹³C NMR Chemical Shifts for a 3,6-diiodo-9-aryl-carbazole derivative.
Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1129.5129.8
C2124.0123.5
C382.081.5
C4112.5112.0
C4a139.0138.8
C9a124.5124.2

Note: The data in this table is representative and based on the reported values for the analogous compound 9-benzyl-3,6-diiodo-9H-carbazole. researchgate.net The atom numbering follows standard carbazole nomenclature.

Theoretical vibrational frequency analysis using DFT can simulate the Infrared (IR) and Raman spectra of a molecule. These simulations are crucial for assigning the vibrational modes observed in experimental spectra. The calculations provide the frequencies and intensities of the vibrational bands.

For carbazole derivatives, characteristic vibrational modes include C-H stretching, C-C stretching of the aromatic rings, and C-N stretching. In This compound , specific vibrations of interest would include the C-I stretching modes, which are expected at low frequencies, and vibrations associated with the tolyl substituent.

Computational studies on similar molecules like 3,6-dichlorocarbazole and 3,6-dibromocarbazole have shown that DFT calculations can accurately reproduce the experimental vibrational spectra. claremont.edu A similar analysis for the diiodo derivative would allow for a detailed assignment of its IR and Raman bands, contributing to a complete spectroscopic characterization.

Molecular Dynamics Simulations for Conformational Analysis and Aggregation Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like This compound , MD simulations can provide valuable insights into its conformational flexibility and its behavior in condensed phases.

A key structural feature is the dihedral angle between the plane of the carbazole unit and the plane of the 9-position phenyl ring. MD simulations can explore the potential energy surface associated with the rotation around the C-N bond linking these two moieties, revealing the most stable conformations.

Furthermore, in the solid state or in concentrated solutions, carbazole derivatives are known to aggregate due to π-π stacking interactions. rsc.org MD simulations can model these aggregation processes, predicting how individual molecules pack together. This is of great importance as aggregation can significantly affect the material's charge transport and photophysical properties. By simulating a system containing multiple molecules, one can observe the formation of dimers or larger aggregates and analyze the intermolecular interactions that stabilize these structures.

Nucleus-Independent Chemical Shift (NICS) and Aromaticity Assessment

Theoretical and computational chemistry provides powerful tools for understanding the electronic structure and properties of molecules. Among these, the assessment of aromaticity is crucial for predicting the stability, reactivity, and electronic behavior of cyclic conjugated systems. Nucleus-Independent Chemical Shift (NICS) analysis has emerged as a widely used magnetic criterion for quantifying the aromaticity of such systems.

The NICS method, introduced in 1996, calculates the absolute magnetic shielding at a specific point in space, typically at the geometric center of a ring (NICS(0)) and at a certain distance above the plane of the ring (commonly NICS(1), at 1 Å). A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive value suggests a paratropic ring current, characteristic of anti-aromaticity. Values close to zero are indicative of non-aromatic character. For polycyclic systems, NICS scans and analysis of the out-of-plane component (NICSzz) can provide more nuanced insights and avoid misinterpretations that can arise from localized currents. diva-portal.org

In the case of this compound, a comprehensive understanding of its aromatic character requires an examination of each of its constituent rings: the two peripheral benzene rings and the central five-membered pyrrole (B145914) ring.

Research Findings

Computational studies on the parent carbazole scaffold and its derivatives have consistently shown that the distribution of aromaticity within the tricyclic system is not uniform. Research indicates that the five-membered heterocyclic ring in carbazole exhibits a reduced aromaticity compared to the adjacent benzene rings. rsc.orgrsc.org This phenomenon is attributed to a less effective cyclic delocalization of the π-electrons within the pyrrole moiety of the carbazole system. rsc.orgrsc.org

The introduction of iodine atoms at the 3- and 6-positions and a 4-methylphenyl group at the 9-position is expected to modulate the electronic properties and, consequently, the aromaticity of the carbazole core. The electron-withdrawing nature of the iodine atoms could potentially influence the π-electron distribution. However, the fundamental characteristic of reduced aromaticity in the central pyrrole ring relative to the benzene rings is expected to be maintained.

The following table presents representative NICS(+1) values for the different rings in related carbazole compounds, which helps to contextualize the expected aromaticity of this compound.

Interactive Data Table: Representative NICS(+1) Values for Carbazole Derivatives

Ring SystemRing A (Benzene)Ring B (Benzene)Ring C (Pyrrole)Reference
N-arylated Carbazole Model ---8.7 nih.gov
π-Expanded Carbazole 8 -10.2 to -8.1-10.2 to -8.1-0.4 nih.gov
π-Expanded Carbazole 9 -10.6 to -8.4-10.6 to -8.4-0.5 nih.gov

This table is for illustrative purposes and shows NICS(+1) values for the different rings in related carbazole structures. Ring A and B refer to the six-membered rings and Ring C to the central five-membered ring.

Research on Polymerization and Macromolecular Architectures Incorporating 3,6 Diiodo 9 4 Methylphenyl 9h Carbazole

Monomer Design and Synthesis for Polymerization

The design of monomers is a critical first step in the synthesis of conjugated polymers. The choice of the core aromatic unit, the type and position of leaving groups, and the nature of the solubilizing side chains all play a crucial role in determining the final properties of the polymer.

3,6-Diiodo-9-(4-methylphenyl)-9H-carbazole serves as a versatile AB2-type monomer for the synthesis of conjugated polymers. The iodine atoms at the 3 and 6 positions of the carbazole (B46965) ring are excellent leaving groups for various cross-coupling reactions, enabling the formation of carbon-carbon bonds and the extension of the polymer backbone. The p-tolyl group at the 9-position enhances the solubility of both the monomer and the resulting polymer in common organic solvents, which is crucial for solution-based processing techniques.

The diiodo functionality is particularly advantageous in cross-coupling reactions due to the higher reactivity of the C-I bond compared to C-Br or C-Cl bonds. This allows for milder reaction conditions and can lead to higher polymerization degrees and more defined polymer structures. The 3,6-disubstitution pattern on the carbazole core leads to polymers with a high degree of conjugation along the backbone, which is essential for efficient charge transport. These polymers are often investigated for their potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

The functionalization of the carbazole moiety is a key strategy for fine-tuning the properties of the resulting polymers. While the 3,6-diiodo substitution provides the reactive sites for polymerization, modifications can be made to the 9-position and even to the p-tolyl group to further control the polymer's characteristics.

One common strategy is to vary the alkyl or aryl group at the 9-position. For instance, replacing the p-tolyl group with longer or branched alkyl chains can further improve solubility. This is particularly important for achieving high molecular weight polymers that remain soluble for processing. Another approach is to introduce additional functional groups to the p-tolyl substituent, which can influence the polymer's electronic properties or provide sites for post-polymerization modification.

Furthermore, the iodine atoms themselves can be replaced with other functional groups through nucleophilic substitution reactions, although this is less common in the context of using the diiodo compound as a monomer for polymerization. The primary strategy remains the use of the C-I bonds as reactive handles for cross-coupling polymerization.

Polymerization Techniques Utilizing this compound as a Monomer

Several polymerization techniques can be employed to synthesize polymers from this compound. The choice of method depends on the desired polymer architecture, molecular weight, and polydispersity.

Suzuki-Miyaura polycondensation is a powerful and widely used method for the synthesis of conjugated polymers. epa.gov This palladium-catalyzed cross-coupling reaction occurs between an organoboron compound (such as a boronic acid or boronic ester) and an organohalide. In the case of this compound, it can be reacted with a variety of aromatic diboronic acids or esters to yield alternating copolymers.

The general reaction scheme involves the reaction of the diiodo-carbazole monomer with a suitable comonomer, such as 1,4-phenylenediboronic acid, in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and high molecular weight polymers. The resulting polymers possess a well-defined alternating structure of carbazole and the comonomer unit. This method offers excellent functional group tolerance and is relatively insensitive to water and air, making it a robust choice for polymer synthesis.

Table 1: Representative Conditions for Suzuki-Miyaura Polycondensation of Dihalogenated Carbazoles

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/Water90
Pd₂(dba)₃SPhosK₃PO₄Dioxane/Water100
Pd(OAc)₂P(o-tolyl)₃Na₂CO₃DMF110

Note: This table represents typical conditions for Suzuki-Miyaura polycondensation of dihalogenated carbazoles and may be adapted for this compound.

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions like Suzuki-Miyaura polycondensation. epa.gov DArP involves the direct coupling of a C-H bond with a C-X (where X is a halide) bond, eliminating the need for pre-functionalized organometallic reagents such as organoborons or organotins.

In the context of this compound, it can be polymerized with a comonomer containing activated C-H bonds, such as a thiophene (B33073) or thiazole (B1198619) derivative. The reaction is typically catalyzed by a palladium complex in the presence of a phosphine (B1218219) ligand and a base. A carboxylic acid additive, such as pivalic acid, is often used to facilitate the C-H activation step. DArP can lead to high molecular weight polymers with good optoelectronic properties. However, controlling the regioselectivity of the C-H activation can be a challenge and may lead to defects in the polymer chain if not carefully optimized.

Table 2: Key Parameters in Direct Arylation Polymerization of Dihalogenated Carbazoles

ParameterDescriptionCommon Examples
Catalyst Palladium source for the catalytic cycle.Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes the palladium center and influences reactivity.P(o-tolyl)₃, P(2-furyl)₃
Base Neutralizes the HX generated during the reaction.K₂CO₃, Cs₂CO₃
Additive Facilitates C-H bond cleavage.Pivalic acid (PivOH)
Solvent Affects solubility and reaction kinetics.Toluene, DMF, Dioxane

Note: This table outlines key parameters for DArP involving dihalogenated carbazoles and would be applicable to the polymerization of this compound.

Oxidative polymerization is another method for synthesizing polymers from carbazole monomers. This technique typically involves the use of a chemical oxidant, such as iron(III) chloride (FeCl₃) or copper(II) salts, to induce the coupling of monomer units. In the case of this compound, oxidative polymerization would likely proceed through the coupling at the more reactive positions of the carbazole nucleus, if available, or potentially through a dehalogenative coupling, although this is less common.

A significant challenge with oxidative polymerization is the lack of control over the regiochemistry of the coupling, which can lead to branched or cross-linked polymers with structural defects. This can negatively impact the material's electronic properties. Consequently, for producing well-defined, linear conjugated polymers from this compound, methods like Suzuki-Miyaura polycondensation and Direct Arylation Polymerization are generally preferred due to their higher degree of control over the polymer architecture. However, for applications where a highly ordered structure is not a primary requirement, oxidative polymerization can be a simpler and more cost-effective synthetic route.

Atom Transfer Radical Polymerization (ATRP) and Related Methods

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. nih.gov While direct ATRP of this compound as a monomer has not been extensively detailed in the literature, the principles of ATRP can be applied to carbazole-containing systems. Typically, a molecule must possess an activated halide that can be reversibly cleaved by a transition-metal catalyst, commonly a copper complex, to generate a propagating radical. cmu.edu

In the context of carbazole derivatives, ATRP is often employed to polymerize vinyl-substituted carbazoles. For instance, a related monomer, 9-vinyl-9H-carbazole-3,6-dicarbonitrile, has been synthesized with the intention of creating polymers with specific electronic properties. mdpi.com The synthesis of such vinyl monomers often starts from a halogenated carbazole core. mdpi.com It is conceivable that this compound could be chemically modified to introduce a vinyl group or an ATRP initiator moiety. For example, the carbazole nitrogen could be functionalized with a group bearing an activated bromide, which could then initiate the polymerization of other monomers, leading to polymers with pendant this compound units. cmu.edu

Furthermore, recent advancements in organocatalyzed ATRP (O-ATRP) driven by visible light present metal-free alternatives for controlled polymerization. nih.gov These methods could potentially be adapted for carbazole-based monomers, mitigating concerns of metal contamination in the final polymer, which is crucial for electronic applications.

Design and Synthesis of Carbazole-Based Copolymers

The diiodo functionality of this compound makes it an excellent candidate for various cross-coupling reactions, which are instrumental in the synthesis of conjugated copolymers. Palladium-catalyzed reactions such as Suzuki-Miyaura and Sonogashira couplings are particularly relevant. nih.govrsc.org In these reactions, the iodine atoms serve as leaving groups, allowing for the formation of new carbon-carbon bonds.

For instance, Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) has been successfully employed for the controlled synthesis of poly(3,6-carbazole)s from bromo- and boronate-functionalized carbazole monomers. nih.gov This demonstrates a clear pathway for the polymerization of di-halogenated carbazoles. By analogy, this compound could be copolymerized with a variety of diboronic acids or their esters to yield a wide range of alternating copolymers. The properties of these copolymers could be fine-tuned by the choice of the comonomer.

The synthesis of block copolymers containing carbazole segments is another area of significant interest. For example, block copolymers of polypropylene (B1209903) oxide and poly(9-(2,3-epoxypropyl) carbazole) have been synthesized via sequential anionic polymerization. While this specific example doesn't use the diiodo-derivative, it highlights the feasibility of incorporating carbazole blocks into larger copolymer structures.

A hypothetical synthetic route to a carbazole-based copolymer using this compound could involve a one-pot synthesis approach, potentially utilizing microwave irradiation to accelerate the reaction, as has been demonstrated for the synthesis of carbazole derivatives. organic-chemistry.org

Investigation of Polymer Microstructure and Topology

The architecture of a polymer plays a crucial role in determining its physical and chemical properties. The bifunctional nature of this compound allows for its use as a building block in various polymer topologies.

Linear polymers can be readily synthesized from this compound through step-growth polymerization mechanisms like Suzuki or Sonogashira polycondensation. The resulting polymers would feature the carbazole unit as an integral part of the polymer backbone. The rigidity of the carbazole core would likely lead to semi-rigid or rigid-rod polymers with interesting optical and electronic properties.

To create branched architectures, a multifunctional comonomer could be introduced during the polymerization. Alternatively, the this compound monomer itself could be modified to contain additional reactive sites, enabling the formation of branched structures. For example, a related compound, 3,6-dibromo-9-(4-bromobenzyl)-9H-carbazole, possesses three halogen atoms, which could serve as branching points. nih.gov

Dendritic and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. The carbazole moiety is an attractive component for such structures due to its photophysical properties. mdpi.com this compound can be envisioned as a key building block in the synthesis of dendritic structures.

For example, it could be reacted with a trifunctional "core" molecule in a divergent synthesis approach. In each step, the diiodo-functionality would allow for the attachment of two new branching units. Conversely, in a convergent approach, dendrons could be synthesized separately and then attached to a central core. Recently, a tetrahedral metal-organic supramolecular cage featuring 12 dendritic carbazole arms was synthesized, showcasing the feasibility of creating complex, high-order structures based on carbazole units. mdpi.com While this was a discrete molecule, the synthetic principles could be adapted for the creation of hyperbranched polymers.

Supramolecular Polymerization and Self-Assembly of Carbazole Derivatives

Supramolecular polymerization involves the spontaneous association of monomeric units through non-covalent interactions, such as hydrogen bonding, π-π stacking, or metal-ligand coordination, to form polymer-like chains. The planar and aromatic nature of the carbazole ring system makes it prone to π-π stacking interactions, which can drive self-assembly processes.

The iodine atoms on the this compound could potentially participate in halogen bonding, another non-covalent interaction that could be exploited for supramolecular assembly. The 4-methylphenyl group at the 9-position would influence the packing and solubility of the resulting assemblies. The design of such systems would involve a careful balance of intermolecular forces to achieve the desired supramolecular architecture.

Data Tables

Table 1: Potential Polymerization Reactions for this compound

Polymerization TypeComonomer ExampleCatalyst/ConditionsResulting Polymer Architecture
Suzuki Polycondensation1,4-Phenylenediboronic acidPd(PPh₃)₄, baseLinear alternating copolymer
Sonogashira Polycondensation1,4-DiethynylbenzenePd(PPh₃)₂Cl₂, CuI, baseLinear alternating copolymer
ATRP (as initiator)Methyl methacrylateCuBr/PMDETAGraft copolymer

Exploration of 3,6 Diiodo 9 4 Methylphenyl 9h Carbazole in Organic Electronic and Photonic Systems Research

Design Principles for Organic Light-Emitting Diodes (OLEDs) Applications

The design of materials for OLEDs hinges on achieving high efficiency, stability, and color purity. Carbazole (B46965) derivatives are widely employed due to their excellent hole-transporting capabilities and high triplet energies, which are crucial for hosting phosphorescent and thermally activated delayed fluorescence (TADF) emitters. The strategic placement of iodine atoms and an aryl substituent on the carbazole framework in 3,6-Diiodo-9-(4-methylphenyl)-9H-carbazole is a deliberate design choice to tailor its electronic and photophysical properties for OLED applications.

Role as Host Materials in Electrophosphorescent and TADF OLEDs

For a material to function effectively as a host in electrophosphorescent or TADF OLEDs, it must possess a triplet energy higher than that of the dopant emitter to ensure efficient energy transfer and prevent back-energy transfer. The presence of heavy iodine atoms in this compound is anticipated to influence its triplet energy level. While specific experimental data for this compound is not widely available, related 3,6-dihalogenated carbazole derivatives are often explored for their high triplet energies. The bulky p-tolyl group at the 9-position helps to prevent intermolecular aggregation and π-π stacking, which can lead to luminescence quenching and ensure good film-forming properties. These features are critical for creating the stable and uniform amorphous films required for high-performance OLEDs.

Integration as Charge Transport Layers (Hole and Electron)

The carbazole moiety is fundamentally an excellent hole-transporting unit due to its electron-rich nature. Consequently, this compound is expected to exhibit good hole mobility. The HOMO level can be tuned by the N-aryl substituent, which is crucial for matching the energy levels of adjacent layers in an OLED stack to ensure efficient hole injection and transport. While carbazoles are predominantly hole-transporting, structural modifications can introduce electron-transporting capabilities, leading to bipolar charge transport. Although the diiodo-substitution primarily targets photophysical properties, it can also influence the electron affinity of the molecule. A well-balanced charge transport is desirable in the emissive layer to confine the recombination zone and maximize efficiency.

Strategies for Tuning Electroluminescent Performance

The electroluminescent performance of OLEDs utilizing a material like this compound can be tuned through several strategies. One primary method is the molecular design itself—altering the substituents on the carbazole core. For instance, replacing the iodine with other halogens or different functional groups would directly impact the electronic properties and, consequently, the device performance. Another strategy involves the device architecture. Optimizing the thickness of the emissive and charge-transport layers, as well as selecting appropriate adjacent materials with well-matched energy levels, can significantly enhance charge balance, reduce driving voltage, and improve the external quantum efficiency (EQE) and power efficiency of the resulting OLED. Doping the host material with an appropriate guest emitter at an optimized concentration is also a key strategy to achieve desired emission colors and high efficiencies.

Rational Design for Organic Photovoltaics (OPVs) Applications

In the realm of organic photovoltaics, particularly in perovskite and dye-sensitized solar cells, carbazole derivatives are frequently employed as hole transport materials (HTMs) or as components of organic sensitizers. The key requirements for such materials include suitable energy levels for efficient charge extraction, high hole mobility for effective charge transport, and good thermal and morphological stability for long-term device operation.

Application as Hole Transport Materials (HTMs) in Perovskite Solar Cells

For a material to be an effective HTM in a perovskite solar cell (PSC), its HOMO level must be well-aligned with the valence band of the perovskite absorber layer to facilitate efficient hole extraction. The material should also possess high hole mobility to transport the extracted holes to the electrode without significant recombination losses. Carbazole-based molecules are promising candidates for HTMs. The this compound structure is a precursor that can be further functionalized, for example, by adding donor moieties at the iodo-positions to create more complex HTMs. Research on various 3,6-disubstituted carbazoles has shown that such modifications can lead to high power conversion efficiencies (PCE) in PSCs. The p-tolyl group contributes to forming stable films, which is crucial for ensuring good interfacial contact with the perovskite layer and preventing degradation.

Table 1: Comparison of Carbazole-based Hole Transport Materials in Perovskite Solar Cells

Compound HOMO (eV) Hole Mobility (cm²/Vs) PCE (%) Reference
Spiro-OMeTAD -5.22 2.0 x 10⁻⁴ ~21 Standard
SGT-405 -5.13 4.3 x 10⁻⁴ 14.79

Note: Data for this compound is not available. The table shows data for other carbazole derivatives to illustrate typical performance.

Development as Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, the sensitizer (dye) is responsible for absorbing light and injecting electrons into the semiconductor's conduction band (typically TiO₂). Organic dyes often feature a donor-π-acceptor (D-π-A) structure. The carbazole unit, due to its strong electron-donating nature, is an excellent choice for the donor part of the sensitizer. The this compound itself is not a complete D-π-A dye, but it serves as a versatile building block. The iodine atoms at the 3 and 6 positions are suitable sites for introducing π-bridges and acceptor groups through cross-coupling reactions like Suzuki or Sonogashira coupling. The design of carbazole-based dyes focuses on broadening the absorption spectrum to capture more sunlight and aligning the LUMO (Lowest Unoccupied Molecular Orbital) level above the conduction band of the semiconductor for efficient electron injection.

Table 2: Photovoltaic Performance of DSSCs with Carbazole-based Dyes

Dye Jsc (mA/cm²) Voc (V) FF PCE (%)
CAR-TPA 4.88 0.69 0.63 2.12

Note: Data for sensitizers derived from this compound is not available. The table shows performance for representative carbazole-based dyes.

Active Layer Components in Bulk Heterojunction Solar Cells

There is no specific research data available on the use of this compound as an active layer component in bulk heterojunction solar cells.

Advanced Functional Materials Research

No published studies were found that investigate the application of this compound in the design of photorefractive materials.

Specific research on the use of this compound for optical and chemical sensing applications is not available in the reviewed literature.

While carbazole derivatives are widely explored for their semiconducting properties in OFETs, there is no specific data or detailed study on the integration and performance of this compound in such devices.

Based on a comprehensive search of available scientific literature, there is no specific published research data for the compound This compound that addresses the detailed topics requested in the provided outline.

Specifically, no studies detailing the following aspects of this particular molecule could be located:

Exciton (B1674681) Dynamics and Energy Transfer Processes , including Förster Resonance Energy Transfer (FRET) Mechanisms and Triplet Exciton Management in OLED Systems.

Charge Carrier Transport Mechanisms , including specific studies on its hole mobility, electron mobility, or its use in balanced charge transport engineering.

While general information exists for the broader class of carbazole derivatives, the strict requirement to focus solely on "this compound" and not introduce information from other compounds prevents the generation of a scientifically accurate article as per the user's instructions.

Therefore, it is not possible to provide the requested article with the required level of detail and scientific accuracy at this time.

Mechanistic Studies of Intermolecular Interactions and Charge Transfer Phenomena

Influence of Molecular Packing and Morphology on Device Performance

The performance of organic electronic devices fabricated using carbazole-based materials is intrinsically linked to the molecular packing and solid-state morphology of the active layer. For 3,6-diiodo-9-(4-methylphenyl)-9H-carbazole, while direct device data is not extensively available, the principles derived from analogous carbazole (B46965) derivatives provide a strong framework for understanding its potential behavior.

The arrangement of molecules in the solid state governs critical parameters such as charge carrier mobility and exciton (B1674681) dynamics. In crystalline organic semiconductors, a high degree of order and significant intermolecular electronic coupling are desirable for efficient charge transport. researchgate.net The molecular structure of this compound, featuring a bulky 4-methylphenyl (p-tolyl) group at the 9-position and iodine atoms at the 3 and 6-positions, dictates its packing motif.

The dihedral angle between the p-tolyl group and the planar carbazole core is a crucial determinant of the packing density and intermolecular interactions. In similar structures, like 9-p-tolyl-9H-carbazole-3-carbonitrile, this angle is reported to be 54.33(4)°. researchgate.net A large dihedral angle can hinder close π-π stacking, which is a primary pathway for charge transport in many aromatic organic semiconductors. However, it can also lead to the formation of amorphous, glassy films with good morphological stability, which is beneficial for the longevity of organic light-emitting diodes (OLEDs). mdpi.com

The presence of heavy iodine atoms introduces strong van der Waals interactions and can lead to unique packing arrangements. Furthermore, weak C-H···π and other non-covalent interactions would play a significant role in stabilizing the crystal packing. researchgate.net The morphology of thin films, whether amorphous or polycrystalline, significantly impacts device efficiency and stability. For instance, carbazole-based self-assembled monolayers (SAMs) have shown that the microstructure of the underlying substrate, such as indium tin oxide (ITO), can influence the work function and hole-selectivity of the contact, thereby affecting device performance. acs.org Variations in grain distribution and surface roughness of the substrate can lead to differences in the quality of the deposited organic layer. acs.org

Table 1: Key Structural and Packing Parameters Influencing Device Performance (Based on Analogous Carbazole Derivatives)

ParameterExpected Influence on this compound
Dihedral Angle (p-tolyl vs. Carbazole) A significant angle (e.g., ~54°) may disrupt direct π-π stacking, potentially favoring amorphous film formation. researchgate.net
Intermolecular Interactions Halogen bonding (C-I···X), van der Waals forces, and C-H···π interactions will govern the solid-state packing. researchgate.net
Film Morphology (Amorphous vs. Crystalline) Amorphous films may offer better morphological stability for OLEDs, while crystalline domains are generally better for charge transport in transistors. researchgate.netmdpi.com
Substrate Microstructure The grain structure and roughness of the electrode (e.g., ITO) can affect the orientation and electronic properties of the deposited carbazole layer. acs.org

Solvent Effects on Electronic and Optical Behavior

The electronic and optical properties of carbazole derivatives can be significantly modulated by their solvent environment, a phenomenon known as solvatochromism. This behavior is particularly pronounced in molecules that exhibit intramolecular charge transfer (ICT) upon photoexcitation.

Absorption Spectra: In many 9-phenylcarbazole (B72232) derivatives, the UV-Vis absorption spectra are often insensitive to solvent polarity. beilstein-journals.orgnih.gov This suggests that the ground state of the molecule has a relatively small dipole moment and is not significantly perturbed by the polarity of the solvent. The absorption bands are typically assigned to π-π* transitions within the carbazole chromophore.

Emission Spectra (Fluorescence): In contrast to absorption, the fluorescence spectra of many donor-acceptor carbazole systems exhibit a noticeable redshift (bathochromic shift) as the solvent polarity increases. kobe-u.ac.jpresearchgate.net This positive solvatochromism is a strong indicator of an excited state with a significant degree of ICT character. nih.gov Upon excitation, electron density moves from the carbazole donor to another part of the molecule, creating a more polar excited state with a larger dipole moment. This polar excited state is stabilized to a greater extent by polar solvents, which lowers its energy and results in emission at longer wavelengths (lower energy).

For this compound, an ICT from the carbazole unit to the di-iodinated phenyl rings could be a plausible mechanism for such behavior. The electron-withdrawing nature of the iodine atoms would enhance this effect. The study of 9-naphthyl-carbazole derivatives, for instance, has shown that charge transfer can occur from the carbazole to the naphthyl group in the excited state, leading to solvatochromism. kobe-u.ac.jp

The relationship between the Stokes shift (the difference in energy between the absorption and emission maxima) and solvent polarity can be analyzed using the Lippert-Mataga equation, which provides a quantitative measure of the change in dipole moment upon excitation. nih.gov A large increase in the excited-state dipole moment is a hallmark of an ICT state. nih.gov

The fluorescence quantum yield of carbazole derivatives can also be solvent-dependent. In some cases, fluorescence may be quenched in highly polar solvents due to the stabilization of non-radiative decay pathways from the ICT state. nih.gov

Table 2: Expected Solvent Effects on the Photophysical Properties of this compound

Photophysical PropertyExpected Behavior in Solvents of Increasing PolarityRationale (Based on Analogous Systems)
Absorption Maximum (λ_abs) Minimal shiftThe ground state is likely non-polar, so its energy is not significantly affected by the solvent environment. beilstein-journals.orgnih.gov
Emission Maximum (λ_em) Redshift (Bathochromic Shift)The excited state likely possesses intramolecular charge transfer (ICT) character, leading to a larger dipole moment and greater stabilization by polar solvents. kobe-u.ac.jpresearchgate.netnih.gov
Stokes Shift IncreaseReflects the larger change in polarity between the ground and excited states in more polar solvents. nih.gov
Fluorescence Quantum Yield May decreaseStabilization of the ICT state in polar solvents can sometimes open non-radiative decay channels, leading to quenching. nih.gov

Future Research Directions and Emerging Paradigms for 3,6 Diiodo 9 4 Methylphenyl 9h Carbazole

Development of Next-Generation Synthetic Routes for Scalability and Sustainability

The synthesis of functionalized carbazoles is transitioning from classical methods, which often require harsh conditions and produce significant waste, to more sophisticated and sustainable protocols. acs.org Future efforts for producing 3,6-Diiodo-9-(4-methylphenyl)-9H-carbazole and its derivatives will focus on scalability and environmental compatibility.

Next-generation strategies are centered on transition metal-catalyzed C-H activation and functionalization, which have become invaluable for modifying organic molecules. chim.it These methods allow for the direct introduction of functional groups onto the carbazole (B46965) skeleton, minimizing the need for pre-functionalized starting materials and reducing step counts. chim.it For instance, palladium-catalyzed intramolecular oxidative C-H/C-H coupling allows for the clean synthesis of diverse carbazoles using heterogeneous catalysts like Pd/C with molecular oxygen as the oxidant. acs.org Such protocols offer a sustainable route to access these valuable scaffolds. acs.org Other promising approaches include Lewis acid-catalyzed cascade reactions, which can construct polyfunctional carbazoles in one-pot procedures, generating water as the only byproduct. nih.govrsc.org

Flow chemistry represents another paradigm shift, offering improved safety, enhanced productivity, and minimized waste generation for C-H functionalization reactions. rsc.org Implementing flow protocols for the synthesis of carbazole intermediates can significantly shorten reaction times and facilitate safer scale-up. rsc.org The development of these atom-economical and catalytically efficient methods is crucial for the industrial-scale production of materials like this compound.

Table 1: Comparison of Synthetic Strategies for Carbazole Derivatives

Feature Traditional Methods (e.g., Graebe-Ullmann) Next-Generation Methods (e.g., C-H Activation)
Reagents Often require stoichiometric, harsh reagents (e.g., strong acids, high temperatures). Catalytic amounts of transition metals (e.g., Pd, Rh, Cu), often with mild oxidants like O2. acs.org
Sustainability Low atom economy, significant waste generation. High atom economy, reduced waste, potential for catalyst recycling. acs.org
Selectivity Can suffer from poor regioselectivity, leading to mixtures of isomers. Often exhibit high regioselectivity, guided by directing groups or catalyst control. chim.it
Scalability Can be difficult and hazardous to scale up. More amenable to safe and efficient scale-up, especially using flow chemistry techniques. rsc.org
Versatility Limited functional group tolerance. Tolerates a wide range of functional groups, allowing for the synthesis of complex molecules. chim.itnih.gov

Advanced Characterization Techniques for In-Situ Monitoring of Material Processes

To fully understand and optimize the performance of materials derived from this compound, it is essential to move beyond static, ex-situ characterization. The future lies in advanced techniques that allow for the in-situ and operando monitoring of material processes as they occur.

Techniques like in-situ Raman spectroscopy are powerful for studying the formation and stability of thin films under process conditions, such as supersonic cluster beam deposition in an ultra-high vacuum. aps.orgnih.govresearchgate.netarxiv.org This allows for the real-time observation of chemical bonding and structural evolution. aps.orgnih.govresearchgate.netarxiv.org For applications in electronic devices, electrochemical methods such as cyclic voltammetry and electrochemical impedance spectroscopy are used to probe redox properties and charge transport dynamics of carbazole-based films. researchgate.net

When carbazole derivatives are incorporated into complex devices like perovskite solar cells, in-situ techniques are critical for understanding degradation pathways. researchgate.net Methods like in-situ transmission electron microscopy (TEM) can monitor morphological and chemical changes, such as ion migration, during thermal stress. researchgate.net Furthermore, photoelectric emission spectroscopy is a valuable tool for measuring the ionization energy of carbazole-based self-assembled monolayers (SAMs) and their direct impact on the work function of electrodes, which is crucial for optimizing energy-level alignment in devices. mdpi.com

Table 2: Advanced In-Situ Characterization Techniques for Carbazole-Based Materials

Technique Information Gained Application Example
In-Situ Raman Spectroscopy Real-time monitoring of chemical structure, bonding (e.g., sp2/sp hybridization), and stability during film growth or exposure to gases. aps.orgnih.gov Characterizing the deposition and long-term stability of nanostructured carbon films. nih.govresearchgate.netarxiv.org
In-Situ Transmission Electron Microscopy (TEM) Observation of morphological changes, elemental diffusion, and structural degradation at the nanoscale under thermal or electrical stress. researchgate.net Identifying mechanisms of heat-induced degradation in perovskite solar cells containing carbazole layers. researchgate.net
Spectroelectrochemistry Correlating changes in optical absorption (UV-Vis) with electrochemical state (oxidation/reduction). Studying the electronic transitions of carbazole polymers during doping/de-doping cycles.
Photoelectric Emission Spectroscopy (PES) Determination of ionization energy and work function modification at interfaces. mdpi.com Measuring energy-level alignment of carbazole-based SAMs on electrodes for optimizing charge injection. mdpi.com
Quartz Crystal Microbalance (QCM) Monitoring of mass changes at a surface with high sensitivity. Observing the self-assembly and interfacial processes of carbazole derivatives forming monolayers.

Computational Design of Novel Carbazole-Based Architectures with Tailored Functionalities

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for accelerating the discovery of new materials. icm.edu.pl These methods allow for the accurate prediction of molecular geometries, electronic structures, and optical properties of carbazole derivatives before their synthesis, saving significant time and resources. redalyc.orgresearchgate.net

For this compound, computational studies can elucidate how modifications at the reactive iodine positions or changes to the N-aryl group will affect key parameters. For instance, DFT calculations can predict the impact of different substituents on the HOMO-LUMO energy gap, which in turn governs the material's color and electrochemical properties. redalyc.org This is crucial for designing materials for specific applications like OLEDs, where precise tuning of the emission wavelength is required. rsc.org

Researchers have used DFT to study how substituting carbazoles at the 3,6-positions affects triplet energy, a critical parameter for host materials in phosphorescent OLEDs. rsc.orgresearchgate.net Such studies have revealed that the reduced aromaticity of the central five-membered ring in carbazole contributes to its high triplet energy. rsc.orgresearchgate.net This insight allows for the rational design of new, highly extended fused π-systems with high triplet energies by alternating rings of high and low aromaticity. rsc.orgresearchgate.net Computational screening can thus guide synthetic chemists toward carbazole architectures with functionalities tailored for high-efficiency lighting, solar energy conversion, or advanced sensors.

Integration into Multi-component and Hybrid Material Systems

The true potential of this compound is often realized when it is integrated as a component within a larger, synergistic material system. A prominent emerging application is its use as a precursor for hole transport layers (HTLs) in perovskite solar cells (PSCs). nih.govresearchgate.netperovskite-info.compv-magazine.com

Carbazole-based molecules can be functionalized with anchoring groups (like phosphonic acid) to form self-assembled monolayers (SAMs) on conductive oxides like ITO. mdpi.comresearchgate.net These SAMs serve as highly efficient and selective contacts for extracting holes from the perovskite absorber layer while blocking electrons, which minimizes interfacial recombination—a major source of efficiency loss. perovskite-info.comresearchgate.net The use of methyl-substituted carbazole SAMs has been shown to suppress nonradiative recombination and lead to highly efficient and stable inverted PSCs. perovskite-info.compv-magazine.com

The di-iodo functionality of the title compound is particularly advantageous, as it provides a straightforward route to further elaborate the molecular structure, for example, by creating asymmetric carbazole cores. nih.govresearchgate.net Asymmetric design can effectively regulate the energy level, surface wettability, and defect passivation capability of the SAM, leading to certified power conversion efficiencies exceeding 25% and excellent operational stability. nih.govresearchgate.net The integration of such tailored carbazole derivatives is a key strategy for pushing the performance of next-generation photovoltaics. researchgate.netnrel.gov

Table 3: Performance of Inverted Perovskite Solar Cells (p-i-n) with Carbazole-Based SAM HTLs

HTL Material Power Conversion Efficiency (PCE) Open-Circuit Voltage (VOC) Stability Note
Me-4PACz 20.7% pv-magazine.com N/A Retained initial efficiency for 3,000 hours. perovskite-info.com
KF-derived asymmetric carbazole 25.17% (certified) nih.gov N/A Excellent operational stability reported. nih.govresearchgate.net
2PACz >20% (typical) researchgate.net >1.1 V (typical) researchgate.net A benchmark material for high-efficiency cells. researchgate.net

Exploration of New Applications Beyond Established Organic Electronics

While carbazoles are well-established in OLEDs and OFETs, the unique properties of this compound open doors to a range of novel applications. The electron-rich nature of the carbazole core and the ability to form specific interactions make it an excellent scaffold for molecular sensing.

One significant area is the development of chemosensors for anions. nih.govnih.govresearchgate.net By incorporating hydrogen-bond donor groups (like amides or ureas) onto the carbazole framework, receptors can be designed that selectively bind and signal the presence of anions like fluoride, chloride, or acetate (B1210297) through colorimetric or fluorescent changes. nih.govnih.govresearchgate.net The 1,8-diaminocarbazole scaffold, for instance, is a versatile building block for constructing anion sensors. nih.govchemrxiv.orgchemrxiv.org The high acidity and strong binding of some derivatives also make them suitable for organocatalysis. nih.govchemrxiv.org

Furthermore, carbazole derivatives are being investigated for biomedical applications. nih.gov Their ability to interact with biological systems has led to research into their potential as anticancer agents. nih.gov Another frontier is in energy storage, where carbazole derivatives with high oxidation potentials, such as 9-vinyl-9H-carbazole-3,6-dicarbonitrile, are being proposed as redox shuttles to protect high-voltage Li-Ion batteries from overcharging. mdpi.com The versatility of the carbazole unit, combined with the reactive handles provided by the iodine atoms, ensures a rich field of exploration for future applications.

Strategies for Enhanced Stability and Longevity of Carbazole-Based Materials

For any material to be commercially viable, long-term operational stability is paramount. The carbazole nucleus itself is known for its excellent thermal and photochemical stability due to its rigid, aromatic structure. rsc.orgresearchgate.net However, future research will focus on strategies to further enhance the robustness of materials derived from this compound, particularly when used in devices.

One powerful strategy is cross-linking . By introducing reactive groups, such as vinyl groups, onto the carbazole molecule, a thermally or photochemically initiated polymerization can create a robust, three-dimensional network. researchgate.netrsc.org These cross-linked films are highly resistant to the organic solvents used in the fabrication of multilayer devices and exhibit enhanced thermal stability. rsc.orgresearchgate.net For example, carbazole-based molecules with vinyl groups have been used to create cross-linked HTLs in inverted perovskite solar cells, resulting in devices with good stability and high efficiency. rsc.org Similarly, cross-linking carbazole-substituted poly(dimethylsiloxane) leads to materials with high thermal stability suitable for LED encapsulation. researchgate.net

Another strategy involves molecular design to improve intrinsic properties. For instance, introducing bulky substituents like tert-butyl groups can increase the thermal stability and solubility of carbazole derivatives. nih.govresearchgate.netnih.gov These bulky groups can also improve the stability of mixtures, for example when carbazole derivatives are used as antioxidant additives in lubricating oils. nih.govresearchgate.netnih.gov By combining a robust molecular core with strategies like cross-linking and strategic substitution, the operational lifetime of carbazole-based materials can be significantly extended.

Q & A

Q. Analysis :

  • Iodine’s larger atomic radius strengthens intermolecular interactions (van der Waals, halogen bonding), delaying decomposition .
  • Higher char yield indicates potential for flame-retardant applications .

Advanced: What methodological strategies enable selective functionalization at iodine sites for advanced material design?

Answer:
Nucleophilic Aromatic Substitution (NAS) :

  • Reagents : Use NaN₃ or KSCN in DMF at 120°C to replace iodine with azide or thiocyanate groups .
  • Catalysis : CuI/1,10-phenanthroline accelerates cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction .
    Photoredox Catalysis :
  • Under blue LED irradiation, iodine participates in C–N bond formation with amines, enabling π-extended architectures .
    Contradiction Note : Steric hindrance from the 4-methylphenyl group may reduce NAS efficiency. Computational modeling (DFT) predicts reactive sites to guide synthetic design .

Advanced: How do solvent polarity and reaction atmosphere affect the compound’s stability during storage and processing?

Answer:

  • Solvent Effects : Polar aprotic solvents (DMSO, DMF) induce gradual deiodination via solvolysis. Use toluene or chlorobenzene for long-term storage .
  • Oxygen Sensitivity : Iodine substituents are prone to oxidation under ambient conditions. Store under inert gas (N₂/Ar) with molecular sieves to prevent degradation .

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